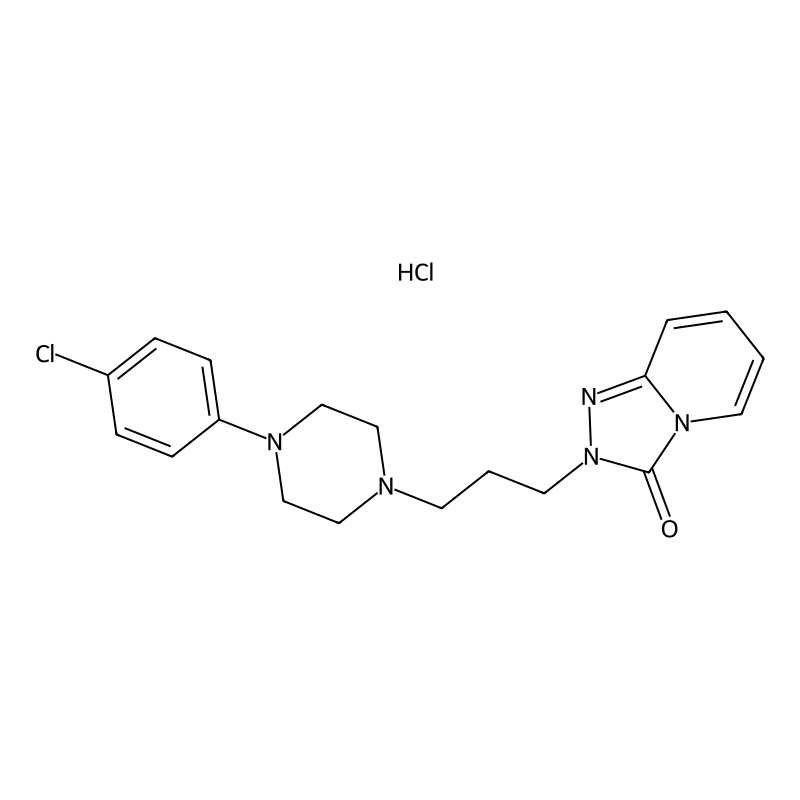

4-Chloro trazodone isomer hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Identity

4-Chloro trazodone isomer hydrochloride is a derivative of trazodone, a medication prescribed for depression and sleep disorders. Trazodone is a serotonin antagonist and reuptake inhibitor (SARI) PubChem. The 4-chloro trazodone isomer refers to a specific molecular form of trazodone with a chlorine atom attached at a particular position (the 4th position) on the trazodone molecule Cayman Chemical: .

Research Applications

Research into 4-chloro trazodone isomer hydrochloride is limited. However, some studies have investigated its effects on behavior in animal models. For example, one study examined its ability to inhibit a specific type of abnormal movement in mice Cayman Chemical: .

4-Chloro trazodone isomer hydrochloride is a chemical compound that serves as an isomer of trazodone, which is primarily known for its use as an antidepressant. The molecular formula for this compound is with a molecular weight of approximately 371.86 g/mol. It is characterized by the presence of a chloro group on the phenyl ring and features a triazolo-pyridine structure, which contributes to its pharmacological properties .

The chemical behavior of 4-chloro trazodone isomer hydrochloride involves various reactions typical of compounds containing triazole and piperazine moieties. These reactions can include:

- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Hydrolysis: In aqueous environments, the compound may hydrolyze, particularly under acidic or basic conditions.

- Redox Reactions: The presence of nitrogen atoms in the triazole ring allows for potential redox activity, although specific reactions are not extensively documented.

4-Chloro trazodone isomer hydrochloride exhibits notable biological activities. It has been shown to inhibit apomorphine-induced stereotypy in animal models, indicating its potential as a neuroleptic agent. The effective dose (ED50) for this inhibition is approximately 0.24 mg/kg in mice . Furthermore, it induces catalepsy in mice at an ED50 of around 0.9 mg/kg, suggesting its effects on motor control and possible implications in treating disorders related to dopamine dysregulation .

The synthesis of 4-chloro trazodone isomer hydrochloride typically involves multi-step organic reactions that may include:

- Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.

- Chlorination: The introduction of the chloro group onto the phenyl ring can be accomplished through electrophilic aromatic substitution using chlorinating agents like thionyl chloride or phosphorus pentachloride.

- Piperazine Incorporation: The piperazine moiety can be added via nucleophilic substitution reactions involving piperazine and activated halides.

These steps require careful control of reaction conditions to ensure high yields and purity .

4-Chloro trazodone isomer hydrochloride has several applications in pharmacology and research:

- Neuropharmacology Research: It serves as a tool compound for studying serotonin receptor interactions and dopaminergic pathways.

- Potential Therapeutic Agent: Given its neuroleptic properties, it may have applications in treating anxiety disorders or schizophrenia.

- Analytical Standards: It is used as a reference material in analytical chemistry for method validation and quality control .

Studies involving interaction profiles of 4-chloro trazodone isomer hydrochloride indicate that it interacts with various neurotransmitter systems. Its primary interactions include:

- Serotonin Receptors: Similar to trazodone, it likely interacts with serotonin receptors, influencing mood and anxiety.

- Dopamine Pathways: Its ability to induce catalepsy suggests effects on dopamine receptors, which could be relevant for antipsychotic activity.

- GABAergic System: Potential modulatory effects on GABA receptors may also be explored due to its sedative properties .

Several compounds share structural similarities with 4-chloro trazodone isomer hydrochloride. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Trazodone | Antidepressant; serotonin reuptake inhibitor | |

| Nefazodone | Serotonin antagonist; used for depression | |

| Vilazodone | Serotonin reuptake inhibitor; anxiolytic |

Uniqueness

4-Chloro trazodone isomer hydrochloride stands out due to its specific chloro substitution and unique pharmacological profile, particularly in its capacity to modulate both serotonergic and dopaminergic systems effectively. Its distinct biological activities make it a valuable compound for further research into neuropharmacological applications .

Structural and Molecular Characteristics

4-Chloro trazodone isomer hydrochloride is a triazolopyridine derivative with a hydrochloride counterion. Its molecular formula is $$ \text{C}{19}\text{H}{23}\text{Cl}{2}\text{N}{5}\text{O} $$, and its molecular weight is 408.3 g/mol. The compound’s IUPAC name is 2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-triazolo[4,3-a]pyridin-3-one;hydrochloride.

Key Identifiers

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 1263278-77-8 | |

| PubChem CID | 72942008 | |

| UNII | AXD9D9J5OR | |

| InChIKey | YJPDFSADWATFEK-UHFFFAOYSA-N |

Synonyms include 4-Chloro trazodone isomer hydrochloride, 2-(3-(4-(4-Chlorophenyl)piperazin-1-yl)propyl)-(1,2,4)triazolo[4,3-a]pyridin-3(2H)-one hydrochloride, and PD156593.

Physical and Spectral Properties

The compound is a white to off-white solid with limited solubility in chloroform and methanol. Its melting point is not explicitly reported in available literature, but related trazodone derivatives typically exhibit melting points between 124–127°C. Spectral data, including InChI and SMILES strings, confirm its structural integrity:

Molecular Formula and Weight

The molecular composition of 4-chloro trazodone isomer hydrochloride reflects its complex heterocyclic structure and salt formation characteristics [2] [5]. The free base form possesses the molecular formula C19H22ClN5O, while the hydrochloride salt form is represented by C19H23Cl2N5O, indicating the addition of one hydrogen chloride molecule [1] [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula (Free Base) | C19H22ClN5O | [6] [7] |

| Molecular Formula (Hydrochloride Salt) | C19H23Cl2N5O | [2] [5] |

| Molecular Weight (Free Base) | 371.864 g/mol | [6] [7] |

| Molecular Weight (Hydrochloride Salt) | 408.3 g/mol | [2] [5] |

| CAS Number (Hydrochloride Salt) | 1263278-77-8 | [1] [2] |

| PubChem CID (Hydrochloride Salt) | 72942008 | [2] [5] |

| UNII Identifier | AXD9D9J5OR | [2] [4] |

| InChI Key | YJPDFSADWATFEK-UHFFFAOYSA-N | [2] [5] |

| Exact Mass | 407.1279658 Da | [2] [5] |

| Monoisotopic Mass | 407.1279658 Da | [2] [5] |

The precise molecular weight determination demonstrates the compound's well-defined chemical composition, with the hydrochloride salt showing an increment of 36.461 g/mol compared to the free base, corresponding exactly to the addition of hydrogen chloride [2] [4]. The exact mass measurements provide high-precision identification parameters essential for analytical applications and quality control procedures [5].

Stereochemical Configuration

4-Chloro trazodone isomer hydrochloride exhibits an achiral molecular structure, indicating the absence of stereogenic centers that would give rise to optical isomerism [4] [7]. The stereochemical analysis reveals no defined stereocenters (0/0) and no E/Z centers, classifying the compound as having no optical activity [4].

| Stereochemical Property | Value | Significance |

|---|---|---|

| Stereochemistry Type | Achiral | [4] [7] |

| Optical Activity | None | [4] [7] |

| Defined Stereocenters | 0/0 | [4] |

| E/Z Centers | 0 | [4] |

| Charge State | 0 (neutral for free base) | [4] |

The conformational flexibility of the molecule arises primarily from rotation around single bonds, particularly within the propyl linker chain connecting the triazolopyridine and piperazine systems [8]. Crystallographic studies of related trazodone structures have demonstrated that the propyl chain can adopt various conformations, including gauche-anti, anti-gauche, and anti-anti arrangements [8]. The piperazine ring maintains a chair conformation, which represents the most thermodynamically stable arrangement for six-membered rings containing nitrogen atoms [8] [9].

The absence of stereogenic centers simplifies the analytical characterization and eliminates concerns regarding stereochemical purity or enantiomeric excess that would be relevant for chiral pharmaceutical compounds [4] [7]. This achiral nature also means that the compound does not exhibit stereoisomerism-related pharmacological differences that might complicate biological activity assessments [4].

Functional Groups and Reactivity

The molecular structure of 4-chloro trazodone isomer hydrochloride incorporates multiple functional groups that contribute to its chemical reactivity and biological properties [1] [2]. The triazolopyridine core represents an electron-deficient heterocyclic system susceptible to nucleophilic attack, while the piperazine ring provides basic nitrogen atoms capable of salt formation and metal coordination [10] [11].

| Functional Group | Position/Location | Reactivity Characteristics | Chemical Significance |

|---|---|---|---|

| Triazolopyridine | Core bicyclic system | Electron-deficient heterocycle, susceptible to nucleophilic attack | Core pharmacophore structure [11] |

| Piperazine | Six-membered ring with two nitrogens | Basic nitrogen atoms, can form salts and coordinate with metals | Contributes to receptor binding properties [9] |

| 4-Chlorophenyl | Para-substituted benzene ring | Electron-withdrawing effect, influences piperazine reactivity | Modulates electronic properties [1] [2] |

| Ketone (C=O) | Position 3 of triazolopyridine | Electrophilic carbon, susceptible to nucleophilic addition | Key for hydrogen bonding interactions [12] |

| Propyl linker | Three-carbon chain | Flexible linker allowing conformational changes | Affects molecular conformation [8] |

| Tertiary amine | Piperazine nitrogen | Proton acceptor, forms ionic salts with acids | Enables hydrochloride salt formation [13] [14] |

| Aromatic chlorine | Para position on phenyl ring | Potential site for nucleophilic aromatic substitution | Influences lipophilicity and metabolic profile [15] |

The triazolopyridine system exhibits unique reactivity patterns characteristic of fused heterocyclic compounds [11] [12]. The electron-deficient nature of this bicyclic system makes it susceptible to nucleophilic attack, particularly at positions adjacent to nitrogen atoms [11]. The ketone functionality at position 3 of the triazolopyridine ring provides an electrophilic center that can participate in hydrogen bonding and nucleophilic addition reactions [12] [16].

The piperazine ring contributes significantly to the compound's basic properties, with the nitrogen atoms serving as proton acceptors [13] [14] [9]. The basicity of these nitrogen atoms enables the formation of stable salt forms with various acids, most commonly hydrochloric acid [13] [14]. The presence of the para-chlorophenyl substituent introduces electron-withdrawing effects that modulate the basicity of the piperazine nitrogen atoms [1] [2].

The aromatic chlorine atom positioned para to the piperazine attachment point represents a potential site for metabolic transformations [15]. Studies of related compounds have demonstrated that chlorinated aromatic systems can undergo various biotransformation reactions, including oxidative dechlorination and formation of reactive intermediates [15].

Hydrochloride Salt Formation

The formation of 4-chloro trazodone isomer hydrochloride occurs through a classical acid-base neutralization reaction between the basic amine functionality and hydrochloric acid [17] [13] [14]. This process involves protonation of the most basic nitrogen atom in the piperazine ring, resulting in the formation of an ionic compound with enhanced solubility and stability characteristics [13] [18] [14].

| Aspect | Description | Chemical Basis |

|---|---|---|

| Formation Mechanism | Acid-base neutralization reaction between amine and HCl | Lone pair electrons on nitrogen accept proton from HCl [13] [14] |

| Protonation Site | Tertiary nitrogen in piperazine ring | Most basic nitrogen atom in the molecule [13] [14] |

| Salt Stoichiometry | 1:1 (amine:HCl) | Monoprotic base behavior [13] |

| Ionic Character | Ionic compound with NH+ cation and Cl- anion | Electrostatic attraction between oppositely charged ions [14] |

| Solubility Enhancement | Significantly improved water solubility vs free base | Ion-dipole interactions with water molecules [18] |

| Crystalline Properties | Forms crystalline solid, easier handling and purification | Ordered ionic lattice structure [17] [18] |

| Stability Factors | Enhanced chemical stability in solid state | Reduced oxidative degradation in salt form [18] |

| Typical Synthesis Conditions | HCl gas or solution in organic solvent, controlled temperature | Anhydrous conditions to prevent hydrolysis [17] [18] |

The mechanism of hydrochloride salt formation involves the donation of a proton from hydrochloric acid to the lone pair of electrons on the tertiary nitrogen atom within the piperazine ring [13] [14]. This protonation creates a positively charged ammonium center (NH+) that forms an ionic bond with the chloride anion (Cl-) [14]. The resulting salt demonstrates a 1:1 stoichiometry, reflecting the monoprotic base nature of the amine functionality [13].

The preparation of pharmaceutical hydrochloride salts typically employs controlled conditions to ensure complete conversion and optimal crystal formation [17] [18] [19]. Common synthetic approaches involve dissolving the free base in an appropriate organic solvent, followed by the controlled addition of hydrochloric acid solution or gaseous hydrogen chloride [17] [18]. The reaction is often conducted under anhydrous conditions to prevent hydrolysis and to promote the formation of high-quality crystalline products [18] [19].

The hydrochloride salt form exhibits significantly enhanced water solubility compared to the free base, a property that results from favorable ion-dipole interactions between the ionic salt and water molecules [18]. This solubility enhancement represents a critical advantage for pharmaceutical applications, as it facilitates formulation development and bioavailability optimization [18]. The crystalline nature of the salt also provides practical benefits for handling, storage, and analytical characterization [17] [18].

Alkylation and Cyclization Pathways

The synthesis of 4-chloro trazodone isomer hydrochloride primarily follows established triazolopyridine formation pathways involving sequential alkylation and cyclization reactions [1] [2]. The key synthetic route begins with the preparation of N-(4-chlorophenyl)piperazine, which undergoes alkylation with 1-bromo-3-chloropropane to form N-(4-chlorophenyl)-N'-(3-chloropropyl)piperazine as the critical intermediate [1].

The alkylation process typically requires alkaline aqueous conditions with temperatures ranging from 70-90°C and reaction times of 2-4 hours in batch processes [1] [3]. The reaction proceeds via nucleophilic substitution mechanism where the piperazine nitrogen attacks the electrophilic carbon of the halogenated propyl chain. This step demonstrates excellent functional group tolerance and consistently achieves yields of 80-95% when properly controlled [1].

The subsequent cyclization step involves the reaction of the alkylated piperazine intermediate with s-triazolo[4,3-a]pyridin-3-one under basic conditions [1]. This critical transformation forms the triazolopyridine core structure through intramolecular nucleophilic attack of the pyridine nitrogen onto the activated carbonyl carbon. The cyclization mechanism follows a 5-exo-dig pattern, resulting in the formation of the characteristic fused ring system [4].

Temperature control during cyclization proves essential for optimal yields. Research demonstrates that temperatures between 90-140°C provide the best balance between reaction rate and product selectivity [1]. Lower temperatures result in incomplete conversion, while excessive heat can lead to decomposition of sensitive intermediates and formation of unwanted byproducts.

The reaction pathway exhibits remarkable chemoselectivity, with the triazole nitrogen preferentially participating in the cyclization over competing nucleophilic sites [5]. This selectivity stems from the favorable geometric arrangement of the reactants and the inherent nucleophilicity difference between the nitrogen atoms in the molecule.

Purification Techniques

Purification of 4-chloro trazodone isomer hydrochloride requires sophisticated separation strategies to achieve pharmaceutical-grade purity standards [6] [7]. The primary purification approach involves recrystallization from acetone, which effectively removes both organic and inorganic impurities while maintaining high product recovery [3].

The recrystallization process begins with dissolution of the crude product in hot acetone at temperatures of 50-60°C [3]. The solution is then treated with hydrochloric acid to achieve pH values between 3-4, promoting salt formation and enhancing crystal nucleation. Controlled cooling to 5°C over 2-4 hours allows for optimal crystal growth and maximum purity [3].

Alternative purification methods include column chromatography using silica gel with gradient elution systems [8] [9]. The chromatographic separation typically employs ethyl acetate/petroleum ether or chloroform/ethyl acetate solvent systems with ratios optimized for the specific impurity profile [9]. This technique proves particularly effective for removing closely related structural analogs and process-related impurities.

Liquid-liquid extraction represents another crucial purification strategy, especially for removing alkylating agent residues [7] [3]. The process involves washing organic phases containing the product with aqueous sodium carbonate or sodium hydroxide solutions. This basic extraction effectively removes acidic impurities and residual alkylating substances, achieving reduction levels from initial concentrations of 10-50 ppm to final levels below 0.5 ppm [3].

Advanced purification techniques include preparative high-performance liquid chromatography for analytical-scale preparations requiring exceptional purity [10]. This method utilizes C18 reversed-phase columns with acetonitrile/water mobile phases containing trifluoroacetic acid modifiers. The technique achieves purities exceeding 99% but remains economically viable only for small-scale applications [10].

The final purification step involves careful washing of crystalline products with cold acetone or diethyl ether to remove surface impurities while preserving crystal integrity [3]. Vacuum drying at temperatures below 40°C ensures complete solvent removal without thermal degradation of the sensitive triazolopyridine structure.

Continuous Flow Synthesis Methods

Continuous flow synthesis represents a significant advancement in the manufacturing of 4-chloro trazodone isomer hydrochloride, offering superior process control and enhanced safety profiles compared to traditional batch methods [1] [11]. The flow reactor design utilizes T-mixer glass microreactors that enable precise mixing of reactant streams and exceptional heat transfer characteristics [1].

The continuous flow process involves two primary feeding channels: one containing an alkaline aqueous solution of s-triazolo[4,3-a]pyridin-3-one with sodium hydroxide, and another containing the organic solution of N-(4-chlorophenyl)-N'-(3-chloropropyl)piperazine in acetonitrile [1] [11]. The flow rate ratio between organic and aqueous phases typically ranges from 2:1 to 1:2, depending on substrate solubility and reaction kinetics requirements [1].

Temperature control in continuous flow systems demonstrates remarkable precision, with reactor temperatures maintained at 90-140°C throughout the residence time [1]. The enhanced heat transfer characteristics of microreactors enable rapid heating and cooling, reducing unwanted side reactions and improving overall selectivity. Residence times of 70-180 seconds prove optimal for complete conversion while minimizing decomposition pathways [1].

The continuous flow methodology achieves conversion yields of 90-99%, significantly higher than corresponding batch processes [1]. This improvement results from superior mixing efficiency, precise temperature control, and reduced exposure to degradative conditions. The continuous nature of the process also enables real-time monitoring and adjustment of reaction parameters.

Safety advantages of flow synthesis include dramatically reduced inventory of hazardous intermediates and improved containment of reactive species [12] [13]. The small reactor volumes minimize the consequences of potential thermal runaway reactions, while the continuous processing eliminates the need for large-scale storage of unstable intermediates.

Scale-up of continuous flow processes follows predictable engineering principles, with throughput increases achieved through numbering-up of parallel reactors rather than scaling individual reactor dimensions [14]. This approach maintains optimal heat and mass transfer characteristics while enabling industrial-scale production capacities.

Impurity Control Strategies

Comprehensive impurity control in 4-chloro trazodone isomer hydrochloride manufacturing requires sophisticated analytical monitoring and targeted removal strategies [15] [16]. The primary impurity classes include alkylating substances, genotoxic compounds, process-related impurities, and degradation products, each requiring specific control approaches.

Alkylating substance control represents the most critical safety consideration, with compounds such as 1-bromo-3-chloropropane and N-(4-chlorophenyl)-N'-(3-chloropropyl)piperazine requiring reduction to below 0.5 ppm levels [3] [16]. The control strategy involves thorough aqueous washing with sodium carbonate solutions, followed by azeotropic distillation to remove residual water and volatile impurities. Advanced analytical monitoring using gas chromatography-mass spectrometry ensures compliance with regulatory limits [16].

Genotoxic impurity monitoring employs ultra-sensitive liquid chromatography-tandem mass spectrometry methods capable of detecting trace levels down to 7.5 parts per billion [15]. The analytical strategy utilizes multiple reaction monitoring modes to achieve exceptional selectivity and sensitivity. Sample preparation involves solid-phase extraction to concentrate analytes and remove matrix interferences that could compromise detection limits [16].

Process-related impurity control focuses on removal of synthetic intermediates and unreacted starting materials through optimized purification sequences [17]. High-performance liquid chromatography with ultraviolet detection enables real-time monitoring of impurity profiles during purification processes. Gradient elution systems using C18 reversed-phase columns with acetonitrile/water mobile phases provide excellent resolution of structurally similar compounds [10] [18].

Degradation product control requires careful attention to storage conditions and formulation stability [6] [19]. The primary degradation pathway involves hydrolysis of the triazolopyridine ring system under acidic or basic conditions. Control strategies include maintaining neutral pH conditions, using appropriate antioxidants, and storing products under inert atmospheres at reduced temperatures.

Advanced impurity removal techniques include the use of scavenging resins for metal contaminants and activated carbon treatment for colored impurities [20]. These polishing steps ensure final products meet stringent pharmaceutical quality standards while maintaining high yields and cost-effectiveness.

Quality control laboratories employ validated analytical methods for routine impurity monitoring, with method validation protocols following International Conference on Harmonisation guidelines [10] [21]. The analytical strategies include specificity testing, linearity assessment, accuracy determination, precision evaluation, and robustness studies to ensure reliable quantitation across the expected impurity concentration ranges.